molecular formula C11H16N2O B1601642 N-Methyl-N-(pyridin-2-yl)pivalamide CAS No. 96830-03-4

N-Methyl-N-(pyridin-2-yl)pivalamide

Cat. No. B1601642
CAS RN: 96830-03-4
M. Wt: 192.26 g/mol
InChI Key: VAJOCXVTBPSATB-UHFFFAOYSA-N
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Description

N-Methyl-N-(pyridin-2-yl)pivalamide is a chemical compound with the molecular formula C11H16N2O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of N-Methyl-N-(pyridin-2-yl)pivalamide is 192.26 g/mol . The InChI code is 1S/C11H16N2O/c1-11(2,3)10(14)13(4)9-7-5-6-8-12-9/h5-8H,1-4H3 .


Physical And Chemical Properties Analysis

N-Methyl-N-(pyridin-2-yl)pivalamide has a molecular weight of 192.26 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Scientific Research Applications

Polyimide Synthesis and Applications

Polyimides, synthesized from precursors like N-Methyl-N-(pyridin-2-yl)pivalamide, are notable for their exceptional thermal stability and mechanical properties. Kotera, Nishino, and Nakamae (2000) highlighted the importance of the solvent system in casting polyamic acid (PAA) for the conversion to polyimide (PI), affecting the glass transition temperature and overall material properties (Kotera et al., 2000). Ding et al. (2016) reviewed the preparation, mechanical, and thermal properties of electrospun PI nanofibers, emphasizing their applications in composites, battery separators, and sensors (Ding et al., 2016). Lin and Tan (2015) explored the generation of PAA and PI nanoparticles using a supercritical CO2 antisolvent technique, showcasing an innovative approach to nanoparticle synthesis (Lin & Tan, 2015).

Coordination Chemistry and Metal Ion Absorption

In coordination chemistry, N-Methyl-N-(pyridin-2-yl)pivalamide derivatives have facilitated the synthesis of complex structures with potential catalytic and adsorption applications. Mansoori and Ghanbari (2015) developed novel polyimides containing oxadiazole and pyridine moieties for the effective removal of Co(II) and Ni(II) ions, demonstrating the environmental applications of these materials in water purification (Mansoori & Ghanbari, 2015).

Organic Synthesis and Medicinal Chemistry

In organic and medicinal chemistry, the modification of N-Methyl-N-(pyridin-2-yl)pivalamide and related compounds has led to the discovery of potent small molecule inhibitors with therapeutic potential. Zhou et al. (2008) described the synthesis of MGCD0103, a histone deacetylase inhibitor, demonstrating its effectiveness in blocking cancer cell proliferation and inducing apoptosis, highlighting the drug development applications of N-Methyl-N-(pyridin-2-yl)pivalamide derivatives (Zhou et al., 2008).

Advanced Materials for Electronic and Environmental Applications

The development of advanced materials for electronic and environmental applications is another significant area of research. Jiang et al. (2016) described the "green" electrospinning of PI nanofibers from water, offering an environmentally friendly alternative for producing materials with high thermal and chemical stability for filtration applications (Jiang et al., 2016).

Safety And Hazards

Safety data suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

N,2,2-trimethyl-N-pyridin-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)10(14)13(4)9-7-5-6-8-12-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJOCXVTBPSATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50537957
Record name N,2,2-Trimethyl-N-(pyridin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(pyridin-2-yl)pivalamide

CAS RN

96830-03-4
Record name N,2,2-Trimethyl-N-(pyridin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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